N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}naphthalene-1-carboxamide

Catalog No.
S6794134
CAS No.
1421441-67-9
M.F
C21H15NO2S2
M. Wt
377.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}n...

CAS Number

1421441-67-9

Product Name

N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}naphthalene-1-carboxamide

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]naphthalene-1-carboxamide

Molecular Formula

C21H15NO2S2

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C21H15NO2S2/c23-20(18-9-4-12-25-18)19-11-10-15(26-19)13-22-21(24)17-8-3-6-14-5-1-2-7-16(14)17/h1-12H,13H2,(H,22,24)

InChI Key

APELLEYXYNTPKC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4

N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}naphthalene-1-carboxamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound consists of a naphthalene ring system, which is fused with a thiophene moiety that contains a carbonyl group. The presence of the carboxamide functional group enhances its biological activity, making it a subject of interest for pharmaceutical research. The molecular formula for this compound is C17H14N2O1S2C_{17}H_{14}N_{2}O_{1}S_{2}, and it has a molecular weight of approximately 318.43 g/mol.

Typical of amides and heterocyclic compounds. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group may be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The thiophene ring can participate in electrophilic substitution reactions, leading to the formation of diverse derivatives.

These reactions are crucial for modifying the compound to enhance its properties or to synthesize related compounds.

The biological activity of N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}naphthalene-1-carboxamide is primarily linked to its potential as an anticoagulant. Similar compounds have been shown to inhibit factor Xa, an essential enzyme in the coagulation cascade. By binding to factor Xa, this compound may prevent the conversion of prothrombin to thrombin, thereby reducing thrombus formation and providing therapeutic benefits in conditions such as deep vein thrombosis and pulmonary embolism.

Studies indicate that compounds with similar structures exhibit high selectivity for factor Xa, minimizing side effects associated with anticoagulation therapy. This selectivity is critical for developing effective and safe anticoagulant medications.

The synthesis of N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}naphthalene-1-carboxamide typically involves several steps:

  • Formation of Thiophene Intermediate: The thiophene-2-carbonyl group is synthesized through acylation reactions involving thiophene and appropriate acyl chlorides.
  • Coupling Reaction: The thiophene intermediate is then reacted with naphthalene-1-carboxylic acid derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
  • Purification: The product is purified through recrystallization or chromatography to ensure high purity suitable for biological testing.

N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}naphthalene-1-carboxamide has significant applications in various fields:

  • Medicinal Chemistry: As a potential anticoagulant, it can be developed into therapeutic agents targeting thromboembolic disorders.
  • Material Science: Its unique electronic properties may be exploited in organic electronics and conductive polymers.
  • Biological Research: It can serve as a probe for studying molecular interactions and pathways within biological systems.

Interaction studies involving N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}naphthalene-1-carboxamide focus on its binding affinity to factor Xa and other molecular targets. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking studies are employed to elucidate these interactions. Understanding these interactions helps in optimizing the compound's structure for enhanced efficacy and selectivity.

Several compounds share structural similarities with N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}naphthalene-1-carboxamide, which allows for comparative analysis:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
RivaroxabanContains a similar thiophene structure; direct factor Xa inhibitorAnticoagulantWell-established clinical use
ApixabanSimilar heterocyclic framework; selective factor Xa inhibitorAnticoagulantHigher bioavailability than rivaroxaban
EdoxabanContains a benzothiazole moiety; factor Xa inhibitionAnticoagulantLower bleeding risk compared to traditional therapies

The uniqueness of N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}naphthalene-1-carboxamide lies in its specific combination of thiophene and naphthalene structures, which may offer distinct pharmacological profiles compared to other known anticoagulants.

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

377.05442107 g/mol

Monoisotopic Mass

377.05442107 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-23-2023

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